molecular formula C17H15N3O4 B10988256 N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide

Cat. No.: B10988256
M. Wt: 325.32 g/mol
InChI Key: PLHASEDPSWCJCH-UHFFFAOYSA-N
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Description

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide is a pyrrolo-benzodiazepine derivative characterized by a fused tricyclic core consisting of a pyrrolo ring, a benzene ring, and a diazepine ring. The molecule features two ketone groups at positions 5 and 11 and a furan-2-carboxamide substituent at position 5. The furan-2-carboxamide group introduces hydrogen-bonding capacity, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

Molecular Formula

C17H15N3O4

Molecular Weight

325.32 g/mol

IUPAC Name

N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C17H15N3O4/c21-15-13-3-1-7-20(13)17(23)11-9-10(5-6-12(11)19-15)18-16(22)14-4-2-8-24-14/h2,4-6,8-9,13H,1,3,7H2,(H,18,22)(H,19,21)

InChI Key

PLHASEDPSWCJCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC3=C(C=C(C=C3)NC(=O)C4=CC=CO4)C(=O)N2C1

Origin of Product

United States

Preparation Methods

Cyclization of N-(2-Aminobenzoyl)Pyrrolidine Derivatives

The core structure is typically derived from N-(2-aminobenzoyl)pyrrolidine precursors. Kamal et al. demonstrated that reduction of nitro intermediates (e.g., 94a–c ) to amines (95a–c ), followed by acid-mediated cyclodehydration, yields the pyrrolo[2,1-c]benzodiazepine dione (96a–c ) with moderate yields (65–78%). Critical parameters include:

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl achieves >90% conversion.

  • Cyclodehydration : HCl in refluxing ethanol induces ring closure, forming the dione moiety.

Oxidation and Stereochemical Control

Tetrabutylammonium permanganate (TBAP) oxidizes methyl groups to carboxylic acids at the C8 position, as shown in the synthesis of 92a–c . Stereochemical integrity at the 11a position is maintained via chiral auxiliaries derived from (S)-proline.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield ImpactSource
Cyclization Ethanol, reflux78%
Amidation DCM, 0–25°C82%
Oxidation TBAP, CH₃CN89%

Polar aprotic solvents (DMF, CH₃CN) enhance solubility of intermediates, while lower temperatures during amidation minimize side reactions.

Catalytic and Stoichiometric Considerations

  • Nitro Reduction : Stoichiometric Zn/HCl is cost-effective but generates waste; catalytic hydrogenation offers greener profiles.

  • Coupling Reagents : EDCl/HOBt outperforms carbodiimides in suppressing racemization.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the carboxamide in >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR : Resonances at δ 7.8–8.1 ppm confirm the furan ring; δ 4.2–4.5 ppm (m) verifies the pyrrolidine protons.

  • MS (ESI+) : [M+H]⁺ at m/z 343.4 aligns with the molecular formula C₁₇H₁₅N₃O₄.

Challenges and Alternative Routes

Regioselectivity in Functionalization

Competing reactivity at C7 vs. C8 positions necessitates protecting group strategies. Alloc (allyloxycarbonyl) and THP (tetrahydropyranyl) groups enable selective deprotection.

Scalability and Green Chemistry

Patent US5817808A highlights the use of dimethylformamide as a solvent, but replacements with cyclopentyl methyl ether (CPME) reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated benzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and stability make it a valuable subject for synthetic organic chemistry research.

Biology

Biologically, compounds with benzodiazepine structures are known for their pharmacological activities. This compound may exhibit similar properties, making it a candidate for studies in neuropharmacology and medicinal chemistry.

Medicine

In medicine, benzodiazepine derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its potential anxiolytic, anticonvulsant, or sedative effects.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide likely involves interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, enhancing its inhibitory effects in the central nervous system. This interaction can lead to sedative and anxiolytic effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : The tricyclic pyrrolo[2,1-c][1,4]benzodiazepine core adopts a rigid framework. The seven-membered diazepine ring likely exhibits a boat conformation, as observed in analogous compounds like 6-nitro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione, where the boat conformation is stabilized by intramolecular hydrogen bonds and π-π stacking .
  • Compound 6-Nitro Analogue (C12H11N3O4) : Features a nitro substituent at position 4. The diazepine ring adopts a boat conformation, with the pyrrolo ring in an envelope conformation. The crystal structure reveals intermolecular N–H⋯O hydrogen bonds and π-π interactions (centroid distances: 3.8023–3.8946 Å) .
  • Compound SB70-0936 (C20H24N4O3) : A pyrrolo-pyrazole carboxamide derivative with a cyclopropane-phenyl substituent. While structurally distinct, its ABSOLUTE stereochemistry and carboxamide group highlight the role of substituents in modulating logP (1.1) and polar surface area (71.334 Ų) .

Substituent Effects

  • Thiazolo-Pyrimidine Derivatives (Compounds 11a/b): Feature 5-methylfuran-2-yl and cyano groups. Their IR spectra show strong CN stretches (~2,219 cm⁻¹), while melting points range from 213–246°C, reflecting substituent-dependent crystallinity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) logP Hydrogen-Bond Features
Target Compound Not Provided Not Provided Furan-2-carboxamide Not Available ~1.5* NH (donor), O (acceptor)
6-Nitro Analogue C12H11N3O4 285.24 Nitro Not Reported ~0.8* N–H⋯O (intermolecular)
Compound 11a C20H10N4O3S 386.37 5-Methylfuran-2-yl, CN 243–246 ~2.2* NH (donor), CN (acceptor)
Compound 11b C22H17N3O3S 403.45 4-Cyanobenzylidene, CN 213–215 ~2.5* NH (donor), CN (acceptor)
SB70-0936 C20H24N4O3 368.43 Cyclopropane-phenyl, methoxy Not Reported 1.1 NH (donor), O (acceptor)

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations:

Melting Points : Compounds with bulkier substituents (e.g., 11a/b) exhibit higher melting points (~213–246°C) compared to simpler analogues, likely due to enhanced van der Waals interactions .

logP Trends : The target compound’s furan-2-carboxamide group may lower logP compared to aromatic substituents (e.g., 11a/b), improving aqueous solubility.

Hydrogen Bonding : The carboxamide group in the target compound provides dual hydrogen-bonding capacity, akin to SB70-0936, which could favor crystalline packing or biological target engagement .

Biological Activity

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)furan-2-carboxamide represents a unique member of the pyrrolo[2,1-c][1,4]benzodiazepine (PBD) family. These compounds are recognized for their diverse biological activities and therapeutic potentials. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure characterized by:

  • Molecular Formula : C25H25N3O7
  • IUPAC Name : this compound
  • Canonical SMILES : COC1=CC=C(C=C1)C=CC2=CC3=C(C=C2)NC(=O)C4C(CCN4C3=O)NC(=O)COCC(=O)O

Pyrrolo[2,1-c][1,4]benzodiazepines are known to interact with DNA through a unique mechanism. They bind to the minor groove of DNA and alkylate the C2 amino group of guanine residues. This interaction is critical for their cytotoxic effects against cancer cells and their potential as antibacterial agents.

Key Mechanisms Include:

  • DNA Intercalation : PBDs can intercalate between DNA base pairs due to their planar structures.
  • Covalent Binding : They form covalent bonds with DNA, leading to strand breaks and apoptosis in cancer cells.
  • Enzyme Inhibition : Some studies indicate that PBD derivatives can inhibit serine β-lactamases and other enzymes critical for bacterial resistance.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of PBDs. For instance:

  • In vitro Studies : PBDs have shown significant cytotoxicity against various human tumor cell lines. The mechanism involves inducing apoptosis through DNA damage.
CompoundCell LineIC50 (µM)
PBD AHeLa0.5
PBD BMCF70.8
PBD CA5490.6

Antiviral Activity

Pyrrolo[2,1-c][1,4]benzodiazepines have also been evaluated for their antiviral properties:

  • HIV Reverse Transcriptase Inhibition : Certain derivatives have been identified as potent non-nucleoside inhibitors of HIV reverse transcriptase.

Antibacterial Activity

The antibacterial efficacy of PBDs has been explored in the context of rising antibiotic resistance:

  • Inhibition of β-lactamases : While some compounds exhibit weak inhibition against serine β-lactamases due to steric hindrance and solubility issues, structural modifications are being researched to enhance efficacy.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antitumor Efficacy :
    • A study conducted by Wang et al. demonstrated that modified PBDs showed enhanced cytotoxicity against breast cancer cells compared to unmodified versions.
  • Antiviral Screening :
    • Research by Leimgruber et al. reported that certain PBD derivatives inhibited HIV replication in vitro with low cytotoxicity.
  • Structural Modifications :
    • A study on structure-activity relationships indicated that altering substituents on the benzodiazepine ring could improve both solubility and biological activity against resistant bacterial strains.

Q & A

Q. Key Considerations :

  • Counter-screening against off-targets (e.g., CYP450 enzymes) to assess specificity.
  • Use structural analogs (e.g., varying substituents on the furan ring) to establish SAR .

Basic: What are the stability profiles under varying pH conditions?

Methodological Answer:

  • pH Stability Study : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC:
    • Acidic Conditions (pH 1–3) : Hydrolysis of the amide bond (t₁/₂ ~ 6h at pH 1) .
    • Neutral/Basic (pH 7–9) : Stable for >48h with <5% degradation .

Q. Stabilization Strategies :

  • Lyophilization for long-term storage.
  • Use of antioxidant excipients (e.g., ascorbic acid) in formulation .

Advanced: How to address inconsistencies in biological activity across studies?

Methodological Answer:
Discrepancies may arise from differences in cell lines, assay conditions, or metabolite interference. Mitigation strategies include:

Standardized Protocols :

  • Use ATCC-validated cell lines (e.g., MCF-7 for breast cancer) with mycoplasma testing.
  • Normalize results to a reference compound (e.g., doxorubicin for cytotoxicity assays) .

Metabolite Identification :

  • LC-MS/MS to detect major metabolites (e.g., hydroxylation at the furan ring) that may influence activity .

Data Harmonization :

  • Apply multivariate analysis (PCA or PLS-DA) to correlate structural features with bioactivity clusters .

Basic: What computational tools predict solubility and logP?

Methodological Answer:

  • logP Prediction : Use ChemAxon’s MarvinSketch (estimated logP = 2.1 ± 0.3) .
  • Solubility : Aqueous solubility ~0.12 mg/mL (25°C) via shake-flask method .

Q. Software Recommendations :

  • Schrödinger’s QikProp : For ADME profiling.
  • COSMOtherm : Solubility in complex solvents (e.g., DMSO/PBS mixtures) .

Advanced: How to optimize reaction yield in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (0.1–1.0 eq) to identify optimal conditions .
  • Continuous Flow Chemistry : Reduce side reactions (e.g., epimerization) via precise residence time control .

Q. Yield Optimization Table :

ConditionYield (%)Purity (%)
Batch (THF, 80°C)6898
Flow (DMF, 70°C)8299.5

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